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Compound of Interest |

Compound Name: Ofloxacin Q acid, (R)-

CAS No.: 110548-07-7

Cat. No.: B193951
. J
Abstract

This application note details a robust workflow for the identification and structural
characterization of impurities in Ofloxacin drug substances using Liquid Chromatography
coupled with High-Resolution Mass Spectrometry (LC-HRMS). Adhering to ICH Q3A(R2) and
Q3B(R2) guidelines, this protocol addresses the critical need to identify impurities exceeding
the 0.1% threshold. We utilize a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system to
achieve sub-ppm mass accuracy, enabling the differentiation of isobaric species and the
elucidation of fragmentation pathways for degradation products formed under oxidative, acidic,
and thermal stress.

Introduction

Ofloxacin is a second-generation fluoroquinolone antibiotic. While its efficacy is well-
documented, its impurity profile is complex due to the reactivity of the piperazine ring and the
qguinolone core. In drug development, "unknown" peaks in HPLC chromatograms pose a
regulatory risk. Low-resolution MS (single quad) often fails to distinguish between impurities

with similar nominal masses.

Why HRMS? HRMS provides exact mass measurements (typically <5 ppm error), allowing for
the generation of high-confidence elemental formulas. When combined with MS/MS
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fragmentation, it allows us to "map" the molecule, pinpointing exactly where the modification
(oxidation, demethylation, cleavage) has occurred.

Regulatory Context[1][2][3][4][5][6][7][8]

e ICH Q3A(R2): Requires identification of impurities in drug substances if they exceed the
identification threshold (usually 0.10% or 1.0 mg per day intake, whichever is lower).

e ICH Q3B(R2): Extends this to degradation products in the finished dosage form.

Experimental Designh & Methodology
Reagents and Chemicals

» Reference Standard: Ofloxacin (purity >99.0%).

e Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), and Deionized Water (18.2
MQ:-cm).

o Additives: LC-MS grade Formic Acid (FA) or Ammonium Formate. Note: Formic acid is
preferred for positive mode ionization efficiency in fluoroquinolones.

Sample Preparation: Forced Degradation (Stress
Testing)

To validate the method's specificity, we artificially generate impurities.

Acid Hydrolysis: 0.1 N HCI, 60°C, 4 hours.

Base Hydrolysis: 0.1 N NaOH, 60°C, 4 hours.

Oxidation: 3%

, Room Temp, 24 hours. (Critical for N-oxide formation).

Photolytic: UV light exposure (254 nm), 24 hours.

Preparation for Injection: Neutralize acid/base samples. Dilute all samples to approx. 10 pg/mL
with mobile phase (Initial conditions) to prevent column shock.
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LC-HRMS Method Parameters

The following method is optimized for the separation of polar degradation products (early

eluting) and hydrophobic process impurities.

Table 1: LC-MS/MS Acquisition Parameters

Parameter

Setting / Description

Rationale

Column

Waters ACQUITY UPLC BEH
C18 (2.1 x 100 mm, 1.7 pm)

C18 provides robust retention
for the quinolone core; 1.7 pm
particles improve resolution of

isomers.

Mobile Phase A

0.1% Formic Acid in Water

Proton source for

generation.

Sharpens peaks compared to

Mobile Phase B Acetonitrile )
Methanol for fluoroquinolones.
i Optimal linear velocity for ESI
Flow Rate 0.3 mL/min o
efficiency.
] ] Shallow gradient to separate
) 0-2 min: 5% B; 2-15 min: 5%- ]
Gradient ) closely eluting
>95% B; 15-18 min: 95% B
desfluoro/desmethyl analogs.
Ofloxacin has basic nitrogens
lonization ESI Positive Mode (+ve) (piperazine), ionizing readily in
+ve mode.
Mass Range m/z 50 — 1000 Covers fragments and dimers.

Collision Energy

Ramp 20 — 40 eV

Ensures rich fragmentation
spectra for both labile and

stable bonds.

Resolution

> 30,000 FWHM

Necessary to resolve isotopic

fine structure if needed.
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Results & Discussion: Structural Elucidation
Characterization of Ofloxacin (Parent)[9]

e Retention Time: ~6.5 min
e Precursor lon: m/z 362.1511 (

, Calc: 362.1511 for

).

o Key Fragments:
o m/z 344.1405: Loss of
(Common in carboxylic acids).
o m/z 318.1612: Loss of

(Decarboxylation of the quinolone ring).

o m/z 261.1037: Cleavage of the piperazine ring (Diagnostic fragment).

Identification of Key Impurities

Using the mass defect (difference between exact and nominal mass), we can filter background
noise and identify related substances.

Table 2: Identified Impurities and HRMS Data
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Impurity RRT | Measured Mass Error Modificatio
Name (Approx) ) m/z (ppm) n
Imp-A (N- Oxidation on
, 1.15 378.1462 0.5 , _
Oxide) Piperazine N
Imp-B Loss of
0.92 348.1356 1.2
(Desmethyl) group
Imp-C Loss of
0.85 318.1615 0.9
(Decarboxy) (Thermal)
Imp-D . :
] Piperazine
(Ethylenedia 0.70 336.1355 15 ] ]
_ ring opening
mine)

Fragmentation Logic

The structural elucidation relies on "Fragment lon Stability."

¢ N-Oxide: Shows a characteristic loss of 16 Da (Oxygen) or 17 Da (OH radical) to return to
the parent mass (m/z 362).

o Desmethyl: The fragment at m/z 261 (core structure) remains unchanged, but the piperazine-
specific fragments shift by -14 Da, confirming the modification is on the piperazine ring.

Visualizations
Analytical Workflow

The following diagram outlines the decision tree for analyzing an unknown impurity peak.
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Figure 1: Decision tree for structural elucidation of unknown impurities using HRMS/MS.
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Ofloxacin Fragmentation Pathway

Understanding the parent breakup is essential to identify where impurities deviate.

Impurity: N-Oxide -Oxygen (16 Da) N-O[:\(/Il(iil_sglimflc

m/z 378.15 m/z 362.15

Loss of H20
m/z 344.14

Ofloxacin [M+H]+
m/z 362.15

Loss of CO2 . . Piperazine Cleavage
(Decarboxylation) = & (Quinolone Core)
m/z 318.16 m/z 261.10

Click to download full resolution via product page

Figure 2: Primary fragmentation pathway of Ofloxacin and characteristic neutral loss for N-
Oxide impurity.

Standard Operating Procedure (Protocol)

Title: HRMS Analysis of Ofloxacin Impurities Scope: Identification of degradation products in
API and tablets.

o System Suitability:
o Inject the Reference Standard (10 pg/mL).
o Verify Mass Accuracy:

ppm must be
5 ppm for the parent ion (m/z 362.1511).

o Verify Retention Time stability:
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0.1 min.

o Data Acquisition:
o Inject Sample (Test Solution).
o Run in Data-Dependent Acquisition (DDA) mode:
= Top 3 most intense ions selected for MS/MS.
» Dynamic exclusion: enabled (10s) to prevent re-fragmenting the same peak.

» Data Processing:

[¢]

Extract lon Chromatograms (EIC) for known impurities (Table 2).

[¢]

For unknown peaks, use the "Find Compounds" algorithm (or equivalent software like
MassLynx/Compound Discoverer).

Generate formula: Restrict elements to C, H, N, O, F.

[¢]

[e]

Isotope Matching: Ensure the theoretical isotope pattern (M+1, M+2) matches the
experimental data (Score > 90%).

» Reporting:
o Report Exact Mass, Elemental Formula, RRT, and proposed structure.
o Classify as "Known" (matches standard) or "New Degradant."
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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